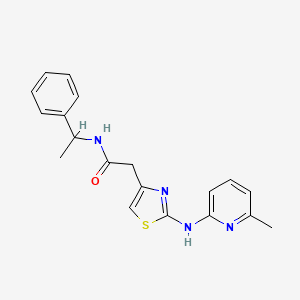

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-13-7-6-10-17(20-13)23-19-22-16(12-25-19)11-18(24)21-14(2)15-8-4-3-5-9-15/h3-10,12,14H,11H2,1-2H3,(H,21,24)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLHQKFCAUAZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the acetamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Key Observations:

Thiazole Substituents: The target compound’s 6-methylpyridin-2-ylamino group distinguishes it from simpler derivatives like N-(thiazol-2-yl)acetamide and analogues with pyrimidinylthio or arylpiperazine substituents . This substitution may enhance target affinity through hydrogen bonding (e.g., pyridine N-H interactions) or steric effects.

Amide Side Chain : The N-(1-phenylethyl) group contrasts with more polar substituents (e.g., arylpiperazine in ), likely increasing lipophilicity and membrane permeability. Stereochemistry (R/S configuration) at the phenylethyl group could further modulate activity, though this remains unstudied.

Synthetic Pathways: Similar to and , the target compound likely involves coupling of a thiazole intermediate (e.g., 2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxylic acid) with 1-phenylethylamine using carbodiimide-based reagents .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical)

Key Findings:

- Lipophilicity : The target compound’s phenylethyl group increases LogP compared to polar derivatives like N-(thiazol-2-yl)acetamide, suggesting better blood-brain barrier penetration but lower aqueous solubility .

- Crystallinity : Analogues such as 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide exhibit stable crystal packing via N–H···N hydrogen bonds and C–H···π interactions . The target compound may display similar stability, critical for formulation.

Commercial and Research Relevance

- Availability: Related compounds like (S)-N-(4-methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide are sold at ~$4,000/g (1 g scale), indicating high research value .

- Therapeutic Potential: Structural similarities to antimicrobial and anti-inflammatory acetamides suggest unexplored biological activities. Further studies should prioritize kinase inhibition (CDK, EGFR) or antimicrobial assays.

Biological Activity

2-(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide, a compound with the CAS number 1226450-31-2, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The structure features a thiazole ring, a pyridine moiety, and an acetamide group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₇OS |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1226450-31-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent amination with 6-methylpyridine derivatives. The synthetic pathway is crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro assays demonstrated that it possesses antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 to 256 µg/mL, indicating moderate potency against these pathogens.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, it may act as an inhibitor of heat shock protein 90 (HSP90), which plays a pivotal role in protein folding and stability in cancer cells. By disrupting HSP90 function, the compound can lead to the degradation of oncogenic proteins.

Case Studies

- Antitumor Efficacy : A study involving a series of thiazole derivatives reported that one analog significantly reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.

- Antimicrobial Activity : In another investigation, derivatives were screened against clinical isolates of E. coli, showing that modifications to the side chains enhanced antimicrobial efficacy, suggesting structure-activity relationships that could inform future drug design.

Q & A

Basic Question

- NMR spectroscopy : ¹H NMR to verify aromatic proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm) and ¹³C NMR for carbonyl (C=O) signals near 170 ppm ().

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions) to confirm stereochemistry ().

- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages ().

Advanced Tip : Use high-resolution mass spectrometry (HRMS) to detect trace impurities from incomplete coupling reactions ().

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Question

- Assay standardization : Replicate experiments in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems to isolate target-specific effects ().

- Solubility adjustments : Use DMSO or cyclodextrin complexes to ensure consistent compound dissolution across assays ().

- Kinetic analysis : Compare time-dependent activity curves to identify off-target interactions (e.g., metabolic degradation in cellular assays) ().

Case Study : If activity discrepancies arise between Gram-positive and Gram-negative bacteria, test bacterial efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess permeability limitations ().

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Question

- ADMET prediction : Use QikProp or SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and cytochrome P450 inhibition ().

- Molecular dynamics (MD) simulations : Model binding stability in aqueous environments to predict half-life and metabolite formation ().

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and oxidative degradation pathways ().

Validation Requirement : Cross-validate computational results with in vitro microsomal stability assays ().

How can researchers address low yield during the final acetamide coupling step?

Basic Question

- Reagent optimization : Replace carbodiimides with uronium salts (e.g., HATU) to enhance coupling efficiency ().

- Temperature control : Conduct reactions at 0–5°C to minimize racemization of the 1-phenylethyl group ().

- Workup refinement : Use aqueous NaHCO₃ washes to remove unreacted acyl halides and improve crude product purity ().

Advanced Solution : Employ flow chemistry for continuous mixing and precise stoichiometric control ().

What strategies are effective for evaluating the compound’s potential as a kinase inhibitor in cancer models?

Advanced Question

- Kinase profiling : Screen against a panel of 100+ kinases using radiometric or fluorescence-based assays ().

- In vivo xenograft models : Administer the compound in immunodeficient mice bearing Src-dependent tumors (e.g., MDA-MB-231 breast cancer) and monitor tumor volume via caliper measurements ().

- Biomarker analysis : Quantify phospho-Src (Tyr419) levels in tumor lysates via Western blot ().

Contradiction Management : If in vitro activity does not translate to in vivo efficacy, investigate plasma protein binding using equilibrium dialysis ().

Which methodologies are recommended for assessing the compound’s stability under storage conditions?

Basic Question

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks, then analyze via HPLC ().

- pH stability : Incubate in buffers (pH 1–10) and monitor hydrolysis byproducts (e.g., free thiazole or pyridine) using LC-MS ().

Advanced Protocol : Conduct solid-state stability analysis via powder X-ray diffraction (PXRD) to detect polymorphic transitions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.